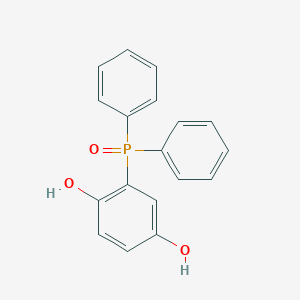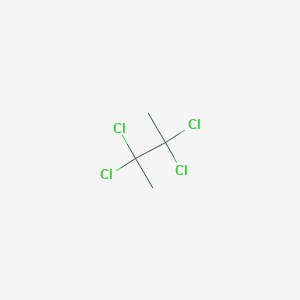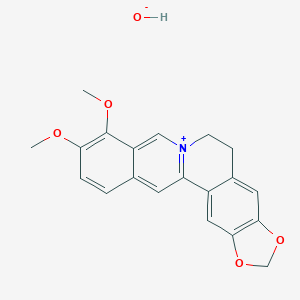
Berberine hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Berberine hydroxide is a naturally occurring alkaloid with a wide range of pharmacological properties. It is commonly found in plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. Berberine hydroxide has been used in traditional medicine for centuries, and recent scientific research has highlighted its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Berberine hydroxide is complex and multifaceted. It has been shown to modulate various signaling pathways in the body, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine hydroxide can also interact with various receptors in the body, including serotonin receptors, dopamine receptors, and adenosine receptors.
Biochemische Und Physiologische Effekte
Berberine hydroxide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. Berberine hydroxide has also been found to have a beneficial effect on lipid metabolism, reducing blood cholesterol levels and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
Berberine hydroxide has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it an inexpensive and readily available research material. Berberine hydroxide also has a wide range of pharmacological properties, making it a versatile tool for investigating various diseases. However, there are also limitations to using Berberine hydroxide in lab experiments. Its complex mechanism of action makes it difficult to isolate specific effects, and its bioavailability can vary depending on the method of administration.
Zukünftige Richtungen
There are several future directions for research on Berberine hydroxide. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine hydroxide has been shown to have a beneficial effect on cognitive function and memory, and further research could explore its potential as a treatment for these diseases. Another area of focus is its potential as an anti-cancer agent. Berberine hydroxide has been shown to have a cytotoxic effect on cancer cells, and further research could explore its potential as a treatment for various types of cancer.
Conclusion:
Berberine hydroxide is a natural compound with a wide range of pharmacological properties. It has been extensively studied for its therapeutic potential in various diseases, and its complex mechanism of action makes it a versatile tool for investigating various biological processes. While there are limitations to using Berberine hydroxide in lab experiments, its potential as a therapeutic agent for various diseases makes it an important area of research for the future.
Synthesemethoden
Berberine hydroxide can be synthesized from the roots, stems, and bark of plants that contain it. The most common method of extraction is through the use of solvents such as ethanol or methanol. The extracted material is then purified through various techniques such as chromatography, crystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Berberine hydroxide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial properties. Berberine hydroxide has also been found to have a beneficial effect on cardiovascular health, neurodegenerative diseases, and gastrointestinal disorders.
Eigenschaften
CAS-Nummer |
117-74-8 |
|---|---|
Produktname |
Berberine hydroxide |
Molekularformel |
C20H19NO5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |
InChI |
InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
GMMNRSJSVLUGRV-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
Kanonische SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
Andere CAS-Nummern |
117-74-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



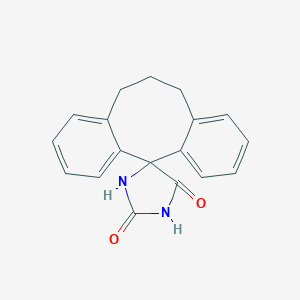

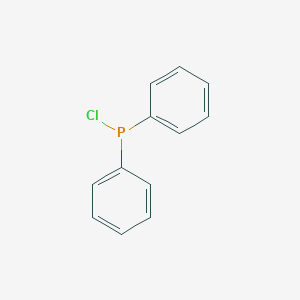
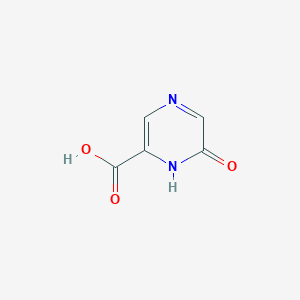
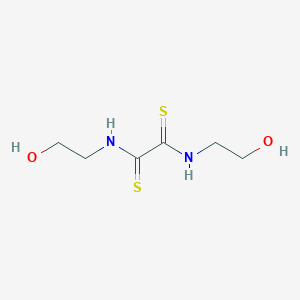
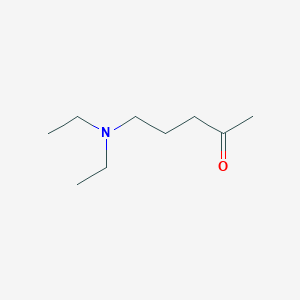
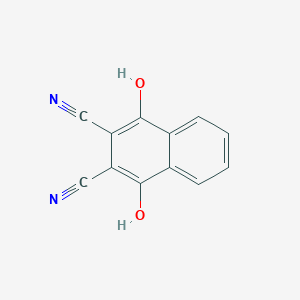
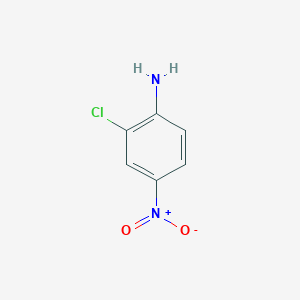
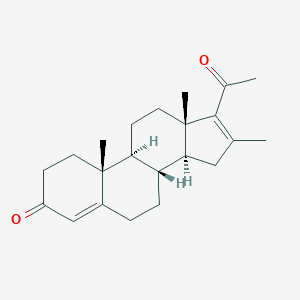
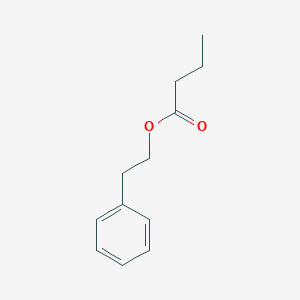
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)

